3-(pyrrolidin-2-yl)-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

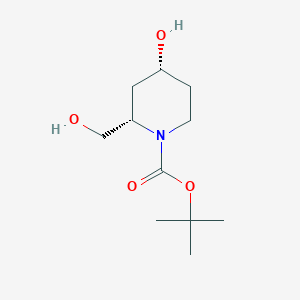

The compound “3-(pyrrolidin-2-yl)-1,2-oxazole” contains a pyrrolidine ring and an oxazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Oxazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of the pyrrolidine and oxazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .作用機序

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It is known that the disposition of similar compounds is examined in rats, dogs, and humans after oral administration of a single dose .

Result of Action

It is known that certain pyrrolidine alkaloids can cause apoptotic cell death in mcf-7 breast cancer cells .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

実験室実験の利点と制限

The advantages of using 3-POX in laboratory experiments include its low toxicity, its ability to form stable complexes with metal ions, and its versatility in the synthesis of various compounds. Additionally, 3-POX is relatively inexpensive and easy to obtain. The main limitation of 3-POX is its lack of specificity, which can lead to the formation of unwanted side products.

将来の方向性

The future direction of 3-POX research includes the development of more efficient and selective synthetic methods, the development of new fluorescent probes and imaging agents, and the exploration of the biochemical and physiological effects of 3-POX. Additionally, 3-POX could be used in the synthesis of new drugs, pesticides, and other compounds. Finally, 3-POX could be used as a tool to study the mechanism of action of other compounds.

合成法

3-POX can be synthesized by several methods. The most common method is the condensation reaction of 2-aminopyrrolidine with formaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-aminopyrrolidine with an aldehyde in the presence of a Lewis acid, such as zinc chloride. Finally, 3-POX can also be synthesized through the reaction of 2-aminopyrrolidine with an aldehyde and a base, such as sodium hydroxide.

科学的研究の応用

3-POX has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, such as anticonvulsants, analgesics, and antibiotics. It has also been used in the synthesis of pesticides and other compounds. In addition, 3-POX is used in the synthesis of fluorescent probes and imaging agents. Furthermore, 3-POX is used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidin-2-yl)-1,2-oxazole involves the reaction of pyrrolidine with ethyl 2-bromoacetate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Starting Materials": [ "Pyrrolidine", "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester.", "Step 2: The intermediate 2-(pyrrolidin-2-yl)acetic acid ethyl ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |

CAS番号 |

1255147-67-1 |

分子式 |

C7H10N2O |

分子量 |

138.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。